molecular formula C5H7NO4 B13818411 (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

Cat. No.: B13818411
M. Wt: 145.11 g/mol
InChI Key: YQVULIINUSFDQQ-UWTATZPHSA-N
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Description

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a hydroxymethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one typically involves multi-step organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a furanone derivative, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one include:

  • (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
  • (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2R)-4-amino-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C5H7NO4/c6-3-4(8)2(1-7)10-5(3)9/h2,7-8H,1,6H2/t2-/m1/s1

InChI Key

YQVULIINUSFDQQ-UWTATZPHSA-N

Isomeric SMILES

C([C@@H]1C(=C(C(=O)O1)N)O)O

Canonical SMILES

C(C1C(=C(C(=O)O1)N)O)O

Origin of Product

United States

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